1-(Bromomethyl)-4-ethylbenzene

描述

Contextualization within Aromatic Systems Chemistry

Aromatic compounds, featuring a stable, cyclic, and planar ring of atoms like benzene (B151609), form a cornerstone of organic chemistry. solubilityofthings.com Their unique electronic structure and resonance stability dictate their reactivity. solubilityofthings.com When a halogen atom is bonded not directly to the aromatic ring but to a carbon atom that is, in turn, attached to the ring, the compound is known as a benzyl (B1604629) halide. ump.edu.my These molecules are a specific class of alkyl halides where the halogen-bearing carbon is an sp³ hybridized carbon directly adjacent to a benzene ring. ump.edu.my

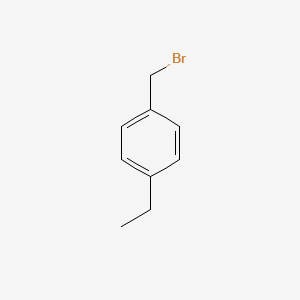

1-(Bromomethyl)-4-ethylbenzene belongs to this class of substituted benzyl halides. Its structure consists of a benzene ring substituted with two groups at opposite positions (the para-position): an ethyl group (-CH₂CH₃) and a bromomethyl group (-CH₂Br). The presence of the bromo substituent on the methyl group, adjacent to the aromatic ring, defines it as a benzylic halide and is the primary determinant of its characteristic reactivity. solubilityofthings.comump.edu.my

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound nih.govsigmaaldrich.com |

| CAS Number | 57825-30-6 nih.govchemicalbook.com |

| Molecular Formula | C₉H₁₁Br nih.gov |

| Molecular Weight | 199.09 g/mol nih.govchemicalbook.com |

| Boiling Point | 84 °C chemicalbook.com |

| Density | 1.312 g/cm³ (Predicted) chemicalbook.com |

| SMILES | CCC1=CC=C(C=C1)CBr nih.gov |

| InChI Key | YYPPFEKHXPADAV-UHFFFAOYSA-N nih.govsigmaaldrich.com |

Significance of Benzylic Halide Functionality in Advanced Organic Synthesis

The benzylic position—the carbon atom adjacent to a benzene ring—is highly significant in organic synthesis due to its unique reactivity. pearson.comchemistry.coach Benzylic halides are particularly valuable precursors because the halogen atom is a good leaving group, readily participating in nucleophilic substitution reactions. ucalgary.caasianpubs.org

These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism. ucalgary.cakhanacademy.org In the Sₙ1 pathway, the departure of the halide ion generates a benzylic carbocation. This intermediate is significantly stabilized by resonance, as the positive charge can be delocalized across the adjacent benzene ring. This stabilization lowers the activation energy, making the reaction proceed more readily than with typical alkyl halides. chemistry.coachucalgary.ca For primary benzylic halides like this compound, the Sₙ2 mechanism is also highly favored. ucalgary.cakhanacademy.org The concerted mechanism involves a backside attack by a nucleophile, which is facilitated by the electronic properties of the nearby aromatic system. khanacademy.org

This high reactivity makes benzylic halides like this compound powerful reagents for introducing new functional groups into a molecule. cymitquimica.com They are frequently used in benzylation reactions, where the benzyl group is attached to a nucleophile, a key step in the synthesis of more complex molecules. rsc.org The versatility of these reactions allows for the formation of C-C, C-O, C-N, and C-S bonds, making benzylic halides indispensable tools in constructing the frameworks of pharmaceuticals, agrochemicals, and advanced materials. cymitquimica.comorganic-chemistry.org

Table 2: Common Reactions of Benzylic Halides

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution (Sₙ1/Sₙ2) | The halide is replaced by a wide variety of nucleophiles. The reaction is highly favorable due to the resonance stabilization of the carbocation intermediate (Sₙ1) or the transition state (Sₙ2). chemistry.coachucalgary.cakhanacademy.org |

| Elimination (E1/E2) | Under basic conditions, elimination can occur to form a double bond, though substitution often competes or dominates, especially for primary benzylic halides. chemistry.coachlibretexts.org |

| Organometallic Coupling | Benzylic halides can participate in cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes, to form new carbon-carbon bonds. organic-chemistry.org |

| Reductive Dimerization | In the presence of certain reducing agents, benzylic halides can couple to form symmetrical bibenzyl structures. organic-chemistry.org |

Overview of Research Trajectories for this compound

Research involving this compound, also known as 4-ethylbenzyl bromide, primarily leverages its role as a reactive intermediate in organic synthesis. Its bifunctional nature, with a reactive benzylic bromide site and a stable ethyl-substituted aromatic ring, makes it a useful building block for more complex molecular architectures.

One significant research application is its use in the synthesis of pharmacologically relevant compounds. For example, it has been employed as a key reagent in the synthesis of substituted indoline-2,3-dione derivatives. ambeed.com In one documented procedure, this compound reacts with dibromoisatin in the presence of potassium carbonate to yield 5,7-dibromo-1-(4-ethylbenzyl)indoline-2,3-dione, a molecule of interest in medicinal chemistry. ambeed.com

Another area of investigation involves its participation in benzylation and dehalogenation reactions under novel, environmentally conscious conditions. rsc.org Studies have shown that in the presence of phosphonic acid (H₃PO₃), this compound can undergo electrophilic substitution reactions with electron-rich arenes to produce a range of diarylmethane structures, which are important motifs in materials science and pharmaceuticals. rsc.org These metal-free reaction conditions represent a greener approach to classical Friedel-Crafts type reactions. rsc.org

Table 3: Examples of Molecules Synthesized Using this compound

| Starting Material | Reagent(s) | Product | Research Area | Reference |

|---|---|---|---|---|

| Dibromoisatin | K₂CO₃, DMF | 5,7-dibromo-1-(4-ethylbenzyl)indoline-2,3-dione | Medicinal Chemistry | ambeed.com |

The ongoing exploration of this compound in synthesis highlights its utility as a versatile intermediate. Future research is likely to continue focusing on its incorporation into novel molecular frameworks for applications in drug discovery and materials science, as well as the development of more efficient and sustainable synthetic methodologies.

Structure

3D Structure

属性

IUPAC Name |

1-(bromomethyl)-4-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-2-8-3-5-9(7-10)6-4-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPPFEKHXPADAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10481563 | |

| Record name | 1-(BROMOMETHYL)-4-ETHYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57825-30-6 | |

| Record name | 1-(BROMOMETHYL)-4-ETHYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromomethyl 4 Ethylbenzene

Classical and Contemporary Bromination Strategies for Benzylic Positions

The introduction of a bromine atom at the benzylic position of ethylbenzene (B125841) derivatives is a key transformation in organic synthesis. This section details the fundamental mechanisms and optimization of these reactions.

Free-Radical Bromination of Ethylbenzene Derivatives: Mechanisms and Selectivity Control

The synthesis of 1-(bromomethyl)-4-ethylbenzene often relies on free-radical bromination, a reaction that selectively targets the benzylic carbon due to the resonance stabilization of the resulting benzylic radical. libretexts.orgjove.com This process typically involves three stages: initiation, propagation, and termination. vaia.comvaia.com

Initiation: The reaction begins with the formation of a bromine radical, usually generated by the homolytic cleavage of molecular bromine (Br₂) using heat or light. vaia.com

Propagation: A bromine radical then abstracts a hydrogen atom from the benzylic position of 4-ethyltoluene (B166476), forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). pearson.com This benzylic radical is more stable than other possible radicals, which accounts for the high regioselectivity of the reaction. jove.com The newly formed benzylic radical then reacts with another molecule of Br₂ to yield the desired product, this compound, and another bromine radical, which continues the chain reaction.

Selectivity: Bromination is significantly more selective than chlorination for the benzylic position. vaia.comgla.ac.uk This is attributed to the lower reactivity of the bromine radical, which makes it more discerning in its choice of hydrogen to abstract. vaia.com The use of N-bromosuccinimide (NBS) as a brominating agent is a common strategy to maintain a low concentration of bromine, which helps to prevent unwanted side reactions such as addition to the aromatic ring. libretexts.orgmasterorganicchemistry.com The Wohl-Ziegler reaction, which employs NBS in the presence of a radical initiator, is a classic method for benzylic bromination. nih.govscientificupdate.com However, even with these controls, over-bromination to form di- and tri-brominated products can be a challenge. scientificupdate.com

Optimization of Reaction Conditions for Benzylic Bromination Efficiency

The efficiency and selectivity of benzylic bromination are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of solvent, brominating agent, radical initiator, and temperature.

Solvents: The choice of solvent can significantly impact the reaction. While carbon tetrachloride (CCl₄) has been traditionally used, its hazardous nature has led to the exploration of alternatives. organic-chemistry.orgresearchgate.net Acetonitrile (B52724) and 1,2-dichlorobenzene (B45396) have been found to be effective solvents, in some cases providing better yields and shorter reaction times than CCl₄. organic-chemistry.orgresearchgate.net

Brominating Agents and Initiators: N-bromosuccinimide (NBS) is a preferred reagent for benzylic bromination as it provides a slow and steady supply of bromine, minimizing side reactions. gla.ac.ukscientificupdate.com The combination of NBS with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, often under light irradiation, is a common practice. gla.ac.ukresearchgate.net However, the use of these initiators can introduce impurities and safety concerns. sdu.edu.cn Photo-initiated reactions using visible light offer a cleaner alternative. acs.orgorganic-chemistry.org

Temperature and Concentration: Reaction temperature is another critical factor. While higher temperatures can increase the reaction rate, they can also lead to decreased selectivity and the formation of byproducts. acs.org Similarly, controlling the concentration of the reactants is crucial for maximizing the yield of the desired monobrominated product and minimizing over-bromination. gla.ac.uk

The following table summarizes the optimization of various reaction parameters for benzylic bromination:

Table 1: Optimization of Reaction Conditions for Benzylic Bromination| Parameter | Traditional Conditions | Optimized/Alternative Conditions | Rationale for Optimization |

|---|---|---|---|

| Solvent | Carbon Tetrachloride (CCl₄) | Acetonitrile, 1,2-Dichlorobenzene | Avoids hazardous solvents, can improve yield and reaction time. organic-chemistry.orgresearchgate.net |

| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of Br₂, enhancing selectivity. gla.ac.ukscientificupdate.com |

| Initiator | AIBN, Benzoyl Peroxide | Visible light, Photocatalysts | Eliminates toxic byproducts and improves safety. sdu.edu.cnacs.org |

| Temperature | Elevated temperatures | Room temperature or below | Improves selectivity and reduces byproduct formation. acs.org |

| Concentration | High concentrations | Low, controlled concentrations | Minimizes over-bromination. gla.ac.uk |

Catalytic Approaches in Benzylic Bromide Synthesis

To overcome some of the limitations of traditional free-radical bromination, various catalytic methods have been developed. These approaches often offer milder reaction conditions, higher selectivity, and improved sustainability.

Lewis acids, such as zirconium(IV) chloride, have been shown to catalyze the benzylic bromination of toluenes using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source. nih.gov This method proceeds via a radical pathway and demonstrates high catalytic activity, providing an efficient route to benzyl (B1604629) bromides under mild conditions. nih.gov Iron(II) bromide has also been used as a catalyst for site-selective benzylic C-H bromination, offering a practical approach with good functional group tolerance that can be scaled up. sdu.edu.cn

Photocatalysis represents another significant advancement. rsc.orgmdpi.com Visible-light-induced photocatalysis can mediate the bromination of benzylic C-H bonds using a photocatalyst, such as an iridium complex or an organic dye, and a bromine source like carbon tetrabromide. rsc.org These methods are often highly selective and proceed under mild conditions. rsc.org For instance, photocatalytic oxidative bromination using hydrobromic acid and hydrogen peroxide has been developed as a green and safe process, particularly when conducted in a microchannel reactor. nih.govresearchgate.netacs.org

Advanced Synthetic Routes to this compound

Beyond classical methods, advanced synthetic strategies offer enhanced control over the synthesis of this compound, focusing on selectivity and efficiency.

Chemo- and Regioselective Synthesis via Precursor Functionalization

An alternative to the direct bromination of 4-ethyltoluene is the functionalization of a pre-existing group on the aromatic ring. For example, this compound can be synthesized from 4-ethylbenzyl alcohol. scbt.com This approach involves the conversion of the benzylic hydroxyl group to a bromide, a reaction that can be achieved using various reagents, such as phosphorus tribromide or a combination of triphenylphosphine (B44618) and a bromine source. organic-chemistry.org This method offers excellent chemo- and regioselectivity, as the reaction occurs specifically at the alcohol functional group, avoiding potential side reactions on the aromatic ring or the ethyl group.

Flow Chemistry and Automated Synthesis Protocols

Flow chemistry has emerged as a powerful tool for the synthesis of benzylic bromides, including this compound. acs.orgorganic-chemistry.orgacs.org Continuous-flow reactors offer several advantages over traditional batch processes, including enhanced safety, better temperature control, improved mixing, and scalability. organic-chemistry.orgapolloscientific.co.uk

Photochemical brominations are particularly well-suited for flow systems. acs.orgacs.org By using a flow reactor, the light source can be efficiently utilized, and the reaction time can be precisely controlled, leading to higher yields and selectivities. acs.orgorganic-chemistry.org For instance, a continuous-flow protocol for the light-induced benzylic bromination using NBS in acetonitrile has been developed, which avoids the use of hazardous solvents and radical initiators. organic-chemistry.org

Furthermore, in-situ generation of bromine in a flow system, for example from the reaction of sodium bromate (B103136) and hydrobromic acid, has been shown to be a highly efficient and sustainable method for photochemical benzylic brominations. rsc.orgresearchgate.net This approach allows for the use of neat starting materials, significantly reducing solvent waste and improving the process mass intensity (PMI). rsc.org The combination of flow chemistry with in-line purification techniques, such as liquid-liquid extraction using membrane separators, allows for integrated and automated synthesis processes. publish.csiro.au

The following table provides an overview of advanced synthetic routes:

Table 2: Advanced Synthetic Routes for this compound| Synthetic Route | Key Features | Advantages |

|---|---|---|

| Precursor Functionalization | Conversion of 4-ethylbenzyl alcohol to the bromide. scbt.com | High chemo- and regioselectivity, avoids direct bromination issues. |

| Flow Chemistry | Continuous processing in microreactors. acs.orgorganic-chemistry.orgacs.org | Enhanced safety, precise control, scalability, improved efficiency. organic-chemistry.orgapolloscientific.co.uk |

| Photochemical Flow Synthesis | Light-induced bromination in a flow setup. acs.orgacs.org | High yields and selectivities, avoids hazardous initiators. acs.orgorganic-chemistry.org |

| In-situ Bromine Generation in Flow | On-demand production of bromine within the reactor. rsc.orgresearchgate.net | High efficiency, reduced waste, improved sustainability. rsc.org |

Reactivity and Mechanistic Investigations of 1 Bromomethyl 4 Ethylbenzene

Nucleophilic Substitution Reaction Pathways

The benzylic carbon in 1-(bromomethyl)-4-ethylbenzene is susceptible to attack by nucleophiles, leading to the displacement of the bromide leaving group. These reactions can proceed through different mechanistic pathways, primarily the S(_N)1 and S(_N)2 mechanisms.

Elucidation of S(_N)1 and S(_N)2 Mechanisms at the Benzylic Carbon

The competition between S(_N)1 and S(_N)2 pathways at the benzylic carbon of this compound is influenced by several factors, including the nature of the nucleophile, the solvent, and the stability of the resulting carbocation. solubilityofthings.comlibretexts.org

The S(_N)1 mechanism is a two-step process that involves the formation of a carbocation intermediate. solubilityofthings.com In the case of this compound, the departure of the bromide ion results in a relatively stable secondary benzylic carbocation. The stability of this carbocation is enhanced by the electron-donating ethyl group at the para position through resonance and inductive effects. This pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate. libretexts.orglibretexts.org

The S(_N)2 mechanism , on the other hand, is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. solubilityofthings.comlibretexts.org This mechanism is favored by strong nucleophiles and is sensitive to steric hindrance around the reaction center. chemistrystudent.comsavemyexams.com For this compound, while the benzylic carbon is secondary, the S(_N)2 pathway can still be significant, especially with highly nucleophilic reagents and in polar aprotic solvents. masterorganicchemistry.com

The determination of which mechanism predominates often involves kinetic studies. S(_N)1 reactions typically exhibit first-order kinetics, depending only on the concentration of the substrate, while S(_N)2 reactions show second-order kinetics, being dependent on the concentrations of both the substrate and the nucleophile. libretexts.orgsavemyexams.com

Stereochemical Outcomes and Solvent Effects in Substitution Reactions

The stereochemical outcome of a nucleophilic substitution reaction provides crucial insight into the operative mechanism. If the benzylic carbon were a stereocenter, an S(_N)1 reaction would be expected to lead to a racemic mixture of products due to the planar nature of the carbocation intermediate, which can be attacked from either face by the nucleophile. solubilityofthings.com Conversely, an S(_N)2 reaction proceeds with an inversion of configuration at the stereocenter. solubilityofthings.com

The choice of solvent plays a critical role in directing the reaction pathway. libretexts.org

Polar protic solvents , such as water, alcohols, and carboxylic acids, are effective at solvating both the leaving group and the carbocation intermediate, thereby favoring the S(_N)1 mechanism. libretexts.orglibretexts.org Their ability to form hydrogen bonds stabilizes the ionic intermediates. libretexts.org

Polar aprotic solvents , like acetone, acetonitrile (B52724) (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), are capable of solvating cations but are less effective at solvating anions. masterorganicchemistry.comrammohancollege.ac.in This leaves the nucleophile less solvated and therefore more reactive, promoting the S(_N)2 pathway. masterorganicchemistry.com

Nonpolar solvents are generally poor solvents for charged species and tend to disfavor both S(_N)1 and S(_N)2 reactions, leading to slower reaction rates. rammohancollege.ac.in

Table 1: Influence of Solvent on Nucleophilic Substitution Pathways

| Solvent Type | Examples | Favored Mechanism | Rationale |

|---|---|---|---|

| Polar Protic | Water (H₂O), Ethanol (EtOH), Methanol (MeOH) | S(_N)1 | Stabilizes the carbocation intermediate and solvates the leaving group through hydrogen bonding. libretexts.org |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF) | S(_N)2 | Solvates the cation but not the anionic nucleophile, increasing the nucleophile's reactivity. masterorganicchemistry.com |

| Nonpolar | Hexane (B92381), Benzene (B151609), Carbon Tetrachloride | Neither | Does not effectively solvate charged species, leading to slow reaction rates for both pathways. rammohancollege.ac.in |

Cross-Coupling Reactions Utilizing the Benzylic Bromide Moiety

The benzylic bromide of this compound is an excellent electrophile for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Palladium-Catalyzed C-C Bond Formation Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi)

Palladium catalysts are widely employed in cross-coupling reactions due to their efficiency and functional group tolerance. nih.govrsc.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. musechem.comlibretexts.org While typically used for coupling aryl or vinyl halides, modifications can allow for the participation of benzylic halides like this compound. The general mechanism involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. musechem.com

The Sonogashira coupling is a method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. gold-chemistry.orgnih.gov The reaction of this compound with a terminal alkyne under Sonogashira conditions would lead to the formation of a substituted alkyne. The reaction is typically carried out in the presence of a base, such as an amine. walisongo.ac.id

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, which is coupled with an organic halide in the presence of a palladium or nickel catalyst. acs.orgrsc.org This reaction is known for its high functional group tolerance. The coupling of this compound with an organozinc compound would proceed via the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. acs.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Nucleophilic Partner | Key Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | Pd catalyst, Base | Alkylated arene/alkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | Substituted alkyne |

| Negishi | Organozinc reagent | Pd or Ni catalyst | Alkylated arene/alkene |

Nickel-Catalyzed Cross-Coupling Strategies

Nickel catalysts have emerged as a more cost-effective alternative to palladium for many cross-coupling reactions. researchgate.netnih.gov They can facilitate the coupling of a broader range of electrophiles, including those with C-O bonds. nih.gov Nickel-catalyzed cross-coupling reactions of this compound with various nucleophiles, such as Grignard reagents or organozinc compounds, can be employed to form C-C bonds. rsc.org Mechanistically, these reactions can proceed through pathways involving Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. rsc.org

Mechanistic Probes in Catalytic Coupling Processes

Understanding the intricate mechanisms of these catalytic cycles is crucial for optimizing reaction conditions and developing new catalysts. Mechanistic probes often involve a combination of experimental and computational studies.

Experimental approaches include:

Kinetic studies: to determine the rate-determining step and the order of the reaction with respect to each component.

In-situ spectroscopy (e.g., NMR, IR): to identify and characterize reaction intermediates.

Isolation and characterization of intermediates: providing direct evidence for proposed species in the catalytic cycle.

Crossover experiments: to distinguish between intramolecular and intermolecular processes.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the energetics of different reaction pathways and the structures of transition states and intermediates, complementing experimental findings. rsc.org For instance, studies on related systems have elucidated the role of ligands in promoting specific steps of the catalytic cycle, such as oxidative addition or reductive elimination. nih.gov

Oxidative Transformations of the Ethylbenzene (B125841) Framework

The ethylbenzene framework of this compound presents two primary sites for oxidation: the benzylic carbon of the ethyl group and the bromomethyl group. The reactivity at these positions is influenced by the presence of the aromatic ring, which stabilizes intermediates formed during oxidation.

The alkyl side chain of an ethylbenzene derivative is susceptible to oxidation, particularly at the benzylic position. When treated with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones Reagent (CrO₃/H₂SO₄), the benzylic carbon of the ethyl group can be oxidized to a carboxylic acid. libretexts.org This reaction proceeds as long as the benzylic carbon possesses at least one hydrogen atom. libretexts.orglumenlearning.com Consequently, regardless of the alkyl chain's length, the reaction typically yields a benzoic acid derivative. lumenlearning.comlibretexts.org The mechanism, while complex, is understood to involve the breaking of a benzylic C-H bond, a process facilitated by the resonance stabilization of the resulting radical intermediate with the adjacent aryl group. libretexts.orglumenlearning.com

In the context of this compound, selective oxidation of the ethyl group would lead to 4-(bromomethyl)benzoic acid. However, the bromomethyl group is also reactive and may undergo oxidation or hydrolysis under harsh oxidative conditions.

A detailed study on the autoxidation of ethylbenzene at approximately 420 K revealed that the primary product is 1-phenyl-ethylhydroperoxide. acs.org This intermediate is then key to the formation of both acetophenone (B1666503) and 1-phenylethanol. acs.org The propagation of this hydroperoxide is significantly faster than the oxidation of the parent arylalkane. acs.org

To achieve more selective and milder oxidation of the ethylbenzene framework, various catalytic systems have been developed. These systems often aim to convert the alkyl side chain into valuable ketones and alcohols while minimizing complete degradation.

Iron porphyrin complexes have been shown to be effective catalysts for the selective oxygenation of alkyl aromatics using hydrogen peroxide (H₂O₂) under mild conditions. mdpi.com For ethylbenzene, a system using T(2,6-diCl)PPFe as the catalyst achieved a conversion of 27.44% with 85% selectivity towards the corresponding aromatic ketone (acetophenone). mdpi.com Kinetic studies indicated that among various metalloporphyrins, only iron(II) complexes were effective in oxygenating the aromatic C-H bonds. mdpi.com

Another approach involves the use of N-hydroxyimides, such as N-hydroxyphthalimide (NHPI), often in combination with a metal co-catalyst like an iron salt. nih.gov This system utilizes molecular oxygen as the oxidant. The proposed mechanism involves the generation of a phthalimide-N-oxyl (PINO) radical, which abstracts a hydrogen atom from the benzylic position of the substrate to form a benzyl (B1604629) radical. nih.gov This radical then reacts with oxygen to form a peroxy intermediate, which ultimately leads to the ketone product. nih.gov

Metal-Organic Frameworks (MOFs) have also been employed as heterogeneous catalysts for benzylic oxidation. researchgate.net For instance, copper-based MOFs can efficiently oxidize benzylic compounds to the corresponding carbonyls under mild conditions. researchgate.net The catalytic activity can be tuned by exchanging the anions within the MOF structure. researchgate.net Similarly, alkaline KMnO₄ oxidation of methyl-functionalized cross-linked organic polymers (COPs) can generate acidic sites that show high catalytic activity. rsc.org

Table 1: Comparison of Catalytic Systems for Ethylbenzene Oxidation

| Catalyst System | Oxidant | Substrate | Key Product(s) | Conversion (%) | Selectivity (%) | Reference |

| T(2,6-diCl)PPFe | H₂O₂ | Ethylbenzene | Acetophenone | 27.44 | 85 (ketone) | mdpi.com |

| Fe³⁺/NHPI | O₂ | Ethylbenzene | Acetophenone | Moderate | - | nih.gov |

| Cu-MOF-NO₃ | - | Diphenylmethane | Benzophenone | - | - | researchgate.net |

| Cu-SBA-15 | - | Ethylbenzene | Acetophenone (AP) | 94 | 99 (AP) | researchgate.net |

Selective Oxidation of the Alkyl Side Chain

Reductive Transformations and Hydrogenation Studies

The reduction of this compound can target two main functionalities: the bromo-substituent on the methyl group and the aromatic ring.

Hydrogenation of the aromatic ring in ethylbenzene has been studied using a Ni/Al₂O₃ catalyst. teledos.gr The primary product of this reaction is ethylcyclohexane, with ethylcyclohexene detected as a minor byproduct. teledos.gr The kinetics of this gas-phase hydrogenation were investigated between 130-190°C, revealing that the reaction order is close to zero for the aromatic compound and varies between 1.2 and 2.3 for hydrogen depending on the temperature. teledos.gr A mechanistic model proposed that the rate is controlled by the sequential addition of three pairs of hydrogen atoms to the adsorbed ethylbenzene molecule. teledos.gr The catalyst was prone to deactivation but could be regenerated by treatment with hydrogen at 400°C. teledos.gr

Reductive cleavage of the carbon-bromine bond in the bromomethyl group is also a feasible transformation. This can be achieved using various reducing agents common in organic synthesis, such as lithium aluminum hydride or catalytic hydrogenation with a palladium catalyst, which would convert the bromomethyl group back to a methyl group, yielding p-diethylbenzene.

Radical Reactions and Their Role in Transformations of this compound

Radical reactions are central to both the synthesis and subsequent transformations of this compound. The benzylic C-H bonds of the parent ethylbenzene are relatively weak, making them susceptible to radical abstraction. lumenlearning.com

The synthesis of this compound itself is often achieved via radical bromination of p-ethyltoluene. This reaction is typically initiated by light or a radical initiator and uses a bromine source like N-bromosuccinimide (NBS). libretexts.orglumenlearning.com The mechanism involves the homolytic cleavage of the bromine source to generate a bromine radical. This radical then abstracts a benzylic hydrogen from p-ethyltoluene, forming a resonance-stabilized benzyl radical. libretexts.org This benzylic radical then reacts with another molecule of the bromine source to yield the product, this compound, and regenerate a bromine radical, thus propagating the chain reaction.

As a benzylic halide, this compound is an excellent initiator for Atom Transfer Radical Polymerization (ATRP). acs.org In ATRP, a transition metal complex, typically copper-based, reversibly abstracts the bromine atom from the initiator. acs.org This generates a carbon-centered radical that can add to a monomer and a higher-oxidation-state metal-halide complex. The reversible deactivation of the growing polymer chain by the metal-halide complex allows for controlled polymerization, leading to polymers with well-defined molecular weights and low dispersity. acs.org

Table 2: Key Steps in Radical Bromination of an Alkylbenzene

| Step | Description | Reactants | Products |

| Initiation | Formation of bromine radicals via light or heat. | Br₂ | 2 Br• |

| Propagation 1 | A bromine radical abstracts a benzylic hydrogen. | Ar-CH₂-R + Br• | Ar-ĊH-R + HBr |

| Propagation 2 | The benzylic radical reacts with molecular bromine. | Ar-ĊH-R + Br₂ | Ar-CH(Br)-R + Br• |

| Termination | Two radicals combine to form a stable molecule. | Br• + Br• | Br₂ |

| Ar-ĊH-R + Br• | Ar-CH(Br)-R |

Cascade Reactions and Multi-Component Transformations

The dual reactivity of this compound, possessing both a reactive benzylic bromide and an ethyl-substituted aromatic ring, makes it a potentially valuable substrate in cascade and multi-component reactions (MCRs). These reactions allow for the construction of complex molecular architectures in a single synthetic operation by combining several reaction steps in one pot.

The benzylic bromide moiety can readily participate in nucleophilic substitution or coupling reactions. For instance, in a cascade sequence, an initial substitution reaction at the bromomethyl group could be followed by an intramolecular cyclization involving the ethyl group or the aromatic ring, potentially after a separate activation step. Copper-catalyzed reactions are particularly relevant, as copper(I) salts can catalyze C-N or C-C coupling at the benzylic position, while copper(II) can act as an oxidant for subsequent cyclization steps. mdpi.com

In the context of MCRs, this compound could serve as one of the components. For example, a palladium-catalyzed multi-component reaction could involve the oxidative addition of the C-Br bond to a Pd(0) center, followed by insertion of other components like carbon monoxide or an alkene, and subsequent reductive elimination to form a complex product. acs.org Electrochemically induced chain reactions represent another avenue for cascade synthesis, where halide anions can participate in a redox system to generate reactive intermediates for cyclization or addition reactions. researchgate.net

While specific examples detailing the use of this compound in complex cascade or multi-component reactions are not extensively documented, its structural features are well-suited for such applications, providing a building block for the efficient synthesis of diverse chemical structures.

Applications of 1 Bromomethyl 4 Ethylbenzene in Complex Molecule Synthesis

Intermediacy in Pharmaceutical Synthesis

The structural attributes of 1-(bromomethyl)-4-ethylbenzene make it a valuable intermediate in the synthesis of pharmaceutical compounds. chemimpex.comsmolecule.comlookchemicals.com It provides a readily modifiable scaffold for the construction of biologically active molecules. smolecule.com

The 4-ethylbenzyl moiety provided by this compound is a component in the framework of certain bioactive compounds. For instance, it has been used in the synthesis of derivatives of isatin, a privileged scaffold in medicinal chemistry known for a wide range of biological activities. In one example, this compound was reacted with 5,7-dibromoisatin to yield 5,7-dibromo-1-(4-ethylbenzyl)indoline-2,3-dione. ambeed.com This reaction, carried out in the presence of potassium carbonate in dimethylformamide, resulted in a 70% yield of the target molecule. ambeed.com

Table 1: Synthesis of Bioactive Scaffolds

| Starting Material | Reagent | Product | Yield | Reference |

| 5,7-Dibromoisatin | This compound | 5,7-Dibromo-1-(4-ethylbenzyl)indoline-2,3-dione | 70% | ambeed.com |

While direct incorporation into final active pharmaceutical ingredients (APIs) is less commonly documented in publicly available literature, the role of this compound as a precursor to more complex intermediates is crucial. smolecule.combeilstein-journals.org Its reactivity allows for the introduction of the 4-ethylbenzyl group into larger molecules that are then further elaborated to become APIs. chemimpex.com For example, it is a key reagent in the synthesis of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, a known intermediate in the synthesis of angiotensin II receptor blockers. google.com

Construction of Bioactive Molecular Scaffolds

Building Block in Agrochemical Development

Similar to its role in pharmaceuticals, this compound serves as a building block in the creation of new agrochemicals, such as pesticides and herbicides. chemimpex.comsmolecule.comlookchemicals.com

The development of new pesticides often involves the exploration of novel chemical structures to overcome resistance and improve efficacy. researchgate.net this compound can be used to introduce a substituted aromatic ring into the structure of potential pesticide candidates. lookchemicals.comresearchgate.net For instance, research into new isoxazoline-based insecticides has utilized derivatives of this compound. researchgate.net These synthetic efforts aim to create molecules that can effectively control pests like Plutella xylostella and Spodoptera exigua. researchgate.net

Table 2: Insecticidal Activity of Related Compounds

| Compound Class | Target Pest | Activity | Reference |

| Isoxazoline Derivatives | Plutella xylostella | Good insecticidal activity | researchgate.net |

| Isoxazoline Derivatives | Spodoptera exigua | Good insecticidal activity | researchgate.net |

| Isoxazoline Derivatives | Spodoptera frugiperda | Good insecticidal activity | researchgate.net |

Structure-activity relationship (SAR) studies are fundamental to the design of effective agrochemicals. iomcworld.com By systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in biological activity, researchers can identify the key molecular features required for optimal performance. The 4-ethylphenyl group introduced by this compound can be a critical part of these studies, as modifications to this part of the molecule can significantly impact its interaction with biological targets in pests and weeds. iomcworld.com

Design and Synthesis of Novel Pesticides and Herbicides

Precursor for Advanced Materials and Polymer Chemistry

The reactivity of this compound also extends to the field of materials science and polymer chemistry. chemimpex.comsmolecule.com It can be used as a monomer or a functionalizing agent to create polymers with specific properties. tandfonline.com The bromomethyl group allows for polymerization reactions or for grafting onto existing polymer chains. tandfonline.com This can be utilized in the development of specialty polymers and resins for applications such as high-performance coatings and adhesives. chemimpex.com For example, halomethylated aromatic compounds are used in the functionalization of polymers like polystyrene and poly(arylene ether sulfone). tandfonline.com

Role in Functional Polymer Design and Synthesis

This compound and its derivatives are instrumental in the design of functional polymers. The presence of the reactive benzyl (B1604629) bromide moiety allows for its use in creating polymers with specific functionalities at the chain end. cmu.edu This approach is a cornerstone of modern macromolecular engineering, enabling the synthesis of polymers with predetermined characteristics. sigmaaldrich.com

In the synthesis of functional polymers, the initiator plays a crucial role in determining the end groups of the polymer chains. cmu.edu By using a functional initiator like this compound, an ethylbenzyl group is incorporated at one end of the polymer chain (the α-end), while the other end (the ω-end) typically remains a halogen atom from the polymerization process. sigmaaldrich.com This halogen end-group can be subsequently transformed into other functional groups through nucleophilic substitution reactions, further enhancing the polymer's utility. cmu.edu

This methodology is tolerant of many functional groups within the monomers themselves, allowing for the creation of polymers with functionalities distributed along the polymer backbone. cmu.edu The combination of a functional initiator and functional monomers leads to polymers with highly tailored properties, suitable for applications in materials science, such as specialty coatings, adhesives, and polymer blends. sigmaaldrich.comchemimpex.com For instance, derivatives like 4-(1-bromoethyl)benzoic acid have been used to synthesize monochelic polystyrenes, which are valuable as compatibilizers in polymer blends. cmu.edu

Initiator Systems in Controlled/Living Polymerization Techniques

This compound is a particularly effective initiator for controlled/living polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). cmu.edu ATRP is a powerful method for synthesizing well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures like block copolymers and star polymers. cmu.edusigmaaldrich.comacs.orgspringernature.com

The fundamental principle of ATRP involves the reversible transfer of a halogen atom (in this case, bromine) between a dormant polymer chain and a transition-metal complex catalyst (typically copper-based). sigmaaldrich.comacs.org this compound serves as the ideal initiator (RX) because the carbon-bromine bond is readily activated by the catalyst to form a radical that initiates the polymerization of vinyl monomers like styrene (B11656) or acrylates. acs.org

The key advantages of using initiators like this compound in ATRP include:

Controlled Initiation: Initiation is fast and quantitative, ensuring that most polymer chains begin growing simultaneously. acs.org This leads to polymers with predictable molecular weights determined by the monomer-to-initiator ratio. cmu.edu

"Living" Characteristics: The polymerization proceeds in a "living" fashion, meaning the polymer chains retain their active halogen end-group and can be re-initiated to form block copolymers. cmu.edu

Architectural Control: The use of multifunctional initiators, which can be synthesized from precursors related to this compound, allows for the creation of more complex architectures such as star-shaped polymers. sigmaaldrich.com

The table below summarizes research findings where initiators structurally related to this compound were used in ATRP.

| Initiator/Related Compound | Monomer | Catalyst System | Polymer Architecture | Reference |

| 4-(1-Bromoethyl)benzoic acid | Styrene | CuBr / 2,2'-bipyridine | Linear, carboxylic acid-terminated polystyrene | cmu.edu |

| 4-(Bromomethyl)phthalic anhydride | Styrene | CuBr / 2,2'-bipyridine | Linear, anhydride-terminated polystyrene | cmu.edu |

| N-(2-hydroxyethyl)-4-(1-bromoethyl)benzoic acid amide | Styrene | CuBr / 2,2'-bipyridine | Linear, hydroxy-functional polystyrene | cmu.edu |

| p-(Bromomethyl)benzaldehyde | Styrene, Methyl Acrylate | Molybdenum carbene initiator followed by ATRP | Block copolymer (polynorbornene-b-polystyrene) | acs.org |

Application in Dendrimer and Supramolecular Architectures

The reactive nature of the bromomethyl group also makes this compound and its analogs valuable in the construction of highly branched, three-dimensional macromolecules such as dendrimers. Dendrimers are built from a central core with layers of branching units, and their synthesis can be achieved through divergent or convergent strategies. kirj.eeresearchgate.netnih.gov

In this context, molecules containing multiple bromomethyl groups, such as 1,3,5-tris(bromomethyl)benzene (B90972), can act as the central core from which dendritic arms (dendrons) are grown outwards in a divergent synthesis. researchgate.netgrafiati.com The reaction of this core with monomer units that possess a nucleophilic group and multiple latent reactive sites allows for the step-wise construction of successive "generations" of the dendrimer. kirj.eethno.org For example, the SN1 reaction of 1,3,5-tris(bromomethyl)benzene with a hydroxy-functionalized TEMPO derivative has been used to create unimolecular initiators for synthesizing starburst dendrimers. researchgate.netgrafiati.com Although monofunctional, this compound can be used to functionalize the periphery of a pre-formed dendrimer or to build up dendrons in a convergent synthesis approach, where branched wedges are synthesized first and then attached to a multifunctional core. researchgate.netnih.gov

In the realm of supramolecular chemistry, this compound can contribute to the formation of larger, ordered assemblies held together by non-covalent interactions. The aromatic ring can participate in π-stacking and C-H⋯π interactions, while the bromine atom can engage in halogen bonding (e.g., Br⋯Br contacts). iucr.org These weak interactions can direct the self-assembly of molecules into well-defined crystal lattices and other supramolecular architectures. iucr.org

Contributions to Fine Chemical Synthesis

Beyond polymerization, this compound is a key intermediate in the synthesis of a variety of fine chemicals, including pharmaceuticals and agrochemicals. chemimpex.comlookchemicals.comsolubilityofthings.com Its utility lies in its ability to act as a potent electrophile, allowing for the introduction of the 4-ethylbenzyl group into a wide range of molecules via nucleophilic substitution reactions.

The compound serves as a fundamental building block for constructing more complex molecular frameworks. chemimpex.com Researchers in medicinal chemistry and organic synthesis leverage its reactivity to create novel compounds with potential biological activity or specific material properties. chemimpex.comsmolecule.com For instance, it can be a precursor in the synthesis of antimicrobial agents or other pharmaceutical products where the 4-ethylbenzyl moiety is a part of the final active molecule. lookchemicals.comsmolecule.com The versatility of this reagent makes it an important raw material in both academic research and industrial-scale chemical production. lookchemicals.com

Theoretical and Computational Chemistry Studies on 1 Bromomethyl 4 Ethylbenzene

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations provide profound insights into the molecular-level properties of 1-(bromomethyl)-4-ethylbenzene, a substituted aromatic compound. These methods, primarily rooted in Density Functional Theory (DFT), are used to solve the electronic Schrödinger equation, yielding information about the molecule's stability, reactivity, and electronic properties. mdpi.compsi-k.netfortunejournals.com The electronic structure of this compound is dictated by the interplay of its constituent parts: the benzene (B151609) ring, the electron-donating ethyl group, and the electron-withdrawing bromomethyl group.

The ethyl group, being a weak electron-donating group, increases the electron density of the aromatic ring through an inductive effect. Conversely, the bromomethyl group (-CH2Br) acts as an electron-withdrawing group due to the high electronegativity of the bromine atom. This substitution pattern influences the distribution of electron density within the molecule and governs its reactivity.

A key aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.commasterorganicchemistry.com The energy and spatial distribution of these orbitals are crucial for predicting chemical behavior. wuxiapptec.com For a molecule like this compound, the HOMO is typically associated with the π-system of the benzene ring, making it the primary site for electrophilic attack. The LUMO is generally localized on the benzylic carbon and the C-Br bond, specifically the antibonding σ* orbital. This low-energy LUMO makes the benzylic carbon highly susceptible to nucleophilic attack, a characteristic feature of its reactivity. libretexts.orgencyclopedia.pub The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. physchemres.orgresearchgate.net

Natural Bond Orbital (NBO) analysis is another powerful computational tool used to study charge transfer and intramolecular interactions. physchemres.orgnih.govscirp.org For this compound, NBO analysis would quantify the delocalization of electron density from the filled orbitals of the benzene ring to the empty antibonding orbitals of the C-Br bond, providing a detailed picture of the hyperconjugation and inductive effects that stabilize the molecule and influence its reactivity. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions involving this compound, particularly its formation via free-radical bromination of p-ethyltoluene. masterorganicchemistry.com This reaction proceeds through a well-established chain mechanism consisting of initiation, propagation, and termination steps. masterorganicchemistry.comoregonstate.edu

Initiation: The reaction is initiated by the homolytic cleavage of a bromine molecule (Br₂) into two bromine radicals (Br•). This step requires energy input, typically in the form of heat or UV light. oregonstate.edu

Br₂ → 2 Br•

Propagation: This phase consists of two repeating steps that form the product and regenerate the radical species.

A bromine radical abstracts a hydrogen atom from the methyl group of p-ethyltoluene. This is the rate-determining step and selectively forms a stable 4-ethylbenzyl radical due to resonance stabilization with the benzene ring. masterorganicchemistry.comdoubtnut.com

CH₃C₆H₄CH₂CH₃ + Br• → •CH₂C₆H₄CH₂CH₃ + HBr

The newly formed 4-ethylbenzyl radical reacts with a molecule of Br₂ to yield the final product, this compound, and a new bromine radical, which continues the chain. masterorganicchemistry.com

•CH₂C₆H₄CH₂CH₃ + Br₂ → BrCH₂C₆H₄CH₂CH₃ + Br•

Termination: The chain reaction concludes when radical species combine.

Br• + Br• → Br₂

2 •CH₂C₆H₄CH₂CH₃ → Dimer

Theoretical models, especially DFT, are used to calculate the potential energy surface of the reaction. This allows for the identification and characterization of transition states—the highest energy points along the reaction coordinate. rsc.orgnih.gov For the hydrogen abstraction step, computational analysis reveals the structure of the transition state, where the C-H bond is partially broken and the H-Br bond is partially formed. gla.ac.uk The stability of the resulting benzylic radical is a key factor, and calculations show that both electron-donating and electron-withdrawing substituents can lower the C-H bond dissociation energy by delocalizing spin density in the radical. nih.gov

Prediction of Regio- and Stereoselectivity through DFT Calculations

One of the most significant applications of computational chemistry in this context is explaining and predicting the regioselectivity of the bromination of p-ethyltoluene. mdpi.comrsc.orgnih.gov The starting material has three distinct types of C-H bonds: those on the methyl group (primary benzylic), the methylene (B1212753) group of the ethyl substituent (secondary benzylic), and the aromatic ring. Free-radical bromination is highly selective for the weakest C-H bond because breaking it leads to the most stable radical intermediate. doubtnut.commdma.ch

DFT calculations are highly effective at predicting Bond Dissociation Energies (BDEs), which quantify the energy required to break a bond homolytically. nih.govresearchgate.net The lower the BDE, the more readily the bond will break and the more stable the resulting radical. The remarkable selectivity of benzylic bromination over substitution on the aromatic ring or other alkyl positions is explained by the resonance stabilization of the benzyl (B1604629) radical. masterorganicchemistry.com

In the case of p-ethyltoluene, computational studies on relative C-H bond reactivity show a clear preference. mdma.ch The BDE of a primary benzylic C-H bond (like in toluene) is significantly lower than that of a typical primary alkyl C-H bond, and the BDE of a secondary benzylic C-H bond is even lower.

Below is a data table illustrating the typical hierarchy of C-H bond dissociation energies that dictates the regioselectivity in the bromination of p-ethyltoluene.

| Bond Type in p-Ethyltoluene | Position | Approximate BDE (kcal/mol) | Resulting Radical Stability |

| Primary Benzylic C-H | -CH₃ | ~88-90 | High (Resonance Stabilized) |

| Secondary Benzylic C-H | -CH₂-CH₃ | ~85-87 | Highest (Resonance + Hyperconjugation) |

| Primary Alkyl C-H | -CH₂-CH₃ | ~98-100 | Low |

| Aromatic C-H | Benzene Ring | ~110-112 | Very Low |

Note: BDE values are approximate and sourced from general findings for analogous structures. The trend demonstrates why benzylic positions are overwhelmingly favored.

Based on BDE values, the secondary benzylic C-H on the ethyl group is the weakest, suggesting that bromination should preferentially occur there. However, the formation of this compound involves bromination at the methyl group. This outcome is often a result of specific reaction conditions (e.g., using N-Bromosuccinimide, NBS) and steric factors that can favor attack at the less hindered primary benzylic position over the more stable but sterically encumbered secondary position. DFT calculations can model these steric effects and transition state energies to provide a more complete picture of selectivity under specific conditions. gla.ac.uk

The reaction does not create a new stereocenter, so stereoselectivity is not a factor in the formation of this compound itself.

Kinetic and Thermodynamic Profiling of Transformations

Using the free-radical bromination of ethylbenzene (B125841) as a computational model, the net enthalpy changes for substituting hydrogens at different positions can be estimated. oregonstate.edu This approach highlights the thermodynamic driving force behind benzylic bromination.

| Reaction Step (Ethylbenzene Model) | Description | Calculated Enthalpy Change (ΔH°) |

| Br₂ → 2 Br• | Initiation | +192 kJ/mol |

| CH₃CH₂-H abstraction by Br• | H-abstraction from CH₂ group | -12 kJ/mol |

| Aromatic C-H abstraction by Br• | H-abstraction from ring | +105 kJ/mol |

| Radical + Br₂ → Product + Br• | Radical chain propagation | -101 kJ/mol |

| Net Reaction (Benzylic) | Overall Transformation | -113 kJ/mol |

| Net Reaction (Aromatic) | Overall Transformation | +4 kJ/mol |

Data adapted from a computational study on the bromination of ethylbenzene. oregonstate.edu This serves as a model for the thermodynamics of p-ethyltoluene bromination.

The data clearly shows that benzylic substitution is strongly favored thermodynamically (highly exothermic), while aromatic substitution is energetically uphill and does not occur under these conditions. oregonstate.edu

Furthermore, computational studies are vital for understanding the kinetics of subsequent reactions involving this compound, which is a versatile synthetic intermediate. It readily undergoes nucleophilic substitution reactions via both Sₙ1 and Sₙ2 mechanisms. libretexts.orgencyclopedia.pub

Sₙ2 Mechanism: For a primary benzyl bromide like this compound, the Sₙ2 pathway is common with strong nucleophiles. Computational models can calculate the activation energy barrier for the concerted backside attack of the nucleophile and the simultaneous departure of the bromide leaving group. libretexts.org

Sₙ1 Mechanism: With weak nucleophiles and in polar protic solvents, an Sₙ1 mechanism can compete. This pathway involves the formation of a 4-ethylbenzyl carbocation intermediate. The stability of this carbocation, which is high due to resonance, can be quantified through calculation, helping to predict the favorability of an Sₙ1 pathway.

Kinetic studies can determine the rate laws for these substitution reactions, which depend on the concentrations of the reactants. libretexts.org Computational modeling supports these experimental findings by calculating the free energy of activation (ΔG‡) for each proposed mechanism, allowing for the prediction of which pathway will be dominant under a given set of conditions.

Advanced Analytical Methodologies for Mechanistic and Synthetic Research

In-Situ Spectroscopic Techniques for Reaction Monitoring (e.g., NMR, IR)

In-situ spectroscopy allows for the real-time analysis of chemical reactions as they occur within the reaction vessel, providing invaluable data on reaction kinetics, mechanisms, and the formation of transient species without the need for sampling. rptu.demt.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy is a powerful tool for quantitatively tracking the consumption of reactants and the formation of products and intermediates. rptu.de For reactions involving 1-(Bromomethyl)-4-ethylbenzene, ¹H NMR can monitor the chemical shift of the benzylic methylene (B1212753) protons (-CH₂Br), which are highly sensitive to their chemical environment. For instance, in a nucleophilic substitution reaction, the disappearance of the characteristic singlet for the -CH₂Br protons and the appearance of a new signal corresponding to the newly formed product can be tracked over time. This provides direct insight into reaction rates and conversion. Modern benchtop NMR spectrometers are making this technology more accessible for routine process monitoring. rptu.de The technique offers the advantage of providing structural and quantitative information simultaneously. rptu.de

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy, particularly with the use of attenuated total reflectance (ATR) probes, is widely employed for in-situ reaction monitoring. mt.comirdg.org This technique tracks changes in the concentration of functional groups. mt.com For a reaction starting with this compound, one could monitor the C-Br stretching vibration. As the reaction proceeds, the intensity of this band would decrease, while bands characteristic of a new functional group (e.g., a C-O or C-N bond) would appear and increase in intensity. This method is essential for identifying reaction endpoints, understanding mechanisms, and detecting key intermediates. mt.comresearchgate.net The ability to collect data in real-time helps in optimizing reaction conditions and ensuring process safety. mt.com

The table below illustrates hypothetical spectroscopic shifts that could be monitored during a substitution reaction of this compound.

| Technique | Monitored Species | Key Signal Change | Information Gained |

| ¹H NMR | Benzylic Protons | Disappearance of -CH₂Br signal; Appearance of product signal | Reaction kinetics, conversion rate |

| In-situ FTIR | C-Br Bond | Decrease in C-Br stretching vibration band intensity | Reactant consumption, endpoint determination |

| In-situ FTIR | Product Functional Group | Increase in characteristic band (e.g., C-O, C-N) intensity | Product formation rate, mechanistic insight |

High-Resolution Mass Spectrometry for Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is indispensable for the identification of short-lived, low-concentration reaction intermediates, which are key to understanding complex reaction pathways. rsc.org Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements (typically to four or five decimal places), which allows for the determination of the precise elemental composition of an ion. docbrown.info

In the context of reactions with this compound, such as in organometallic catalysis or complex multi-step syntheses, HRMS can detect and identify transient species. rsc.org For example, in a Grignard reagent formation, HRMS could help identify the organomagnesium intermediate. The fragmentation pattern can also provide structural clues. The mass spectrum of the parent compound is characterized by the molecular ion and key fragments. For the related compound ethylbenzene (B125841), prominent fragments include the loss of a methyl radical to form a C₇H₇⁺ ion (m/z 91, tropylium (B1234903) ion) and the molecular ion itself. docbrown.info For this compound, characteristic fragments would include the molecular ion [C₉H₁₁Br]⁺•, the loss of the bromine atom to yield the 4-ethylbenzyl cation [C₉H₁₁]⁺, and the tropylium ion. The high mass accuracy of HRMS can distinguish between ions of the same nominal mass, which is crucial for unambiguous identification. docbrown.info

The table below shows potential ions that could be identified by HRMS during a reaction involving this compound.

| Ion Formula | Calculated Exact Mass (Da) | Nominal Mass (m/z) | Potential Origin |

| [C₉H₁₁⁷⁹Br]⁺• | 198.00441 | 198 | Molecular Ion |

| [C₉H₁₁⁸¹Br]⁺• | 200.00236 | 200 | Molecular Ion (⁸¹Br isotope) |

| [C₉H₁₁]⁺ | 119.08608 | 119 | Loss of Br• from molecular ion |

| [C₇H₇]⁺ | 91.05478 | 91 | Tropylium ion (rearrangement) |

Chromatographic and Separation Science for Purity and Product Profiling

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating and quantifying the products of reactions in which it is used.

Gas Chromatography (GC): GC is a standard method for determining the purity of volatile and semi-volatile compounds like this compound. Commercial suppliers often use GC to certify purity, with values typically around 95% to over 98%. sigmaaldrich.com The technique separates components of a mixture based on their boiling points and interactions with the stationary phase, allowing for the quantification of the main component and any impurities, such as unreacted starting materials or side-products like polybrominated species.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment and product profiling, especially for less volatile derivatives of this compound. It separates compounds based on their polarity, and with various detectors (e.g., UV-Vis, MS), it can provide both quantitative and qualitative information.

Column Chromatography: For purification on a preparative scale, column chromatography using silica (B1680970) gel is a common method. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is often effective for separating the target compound from more polar or less polar impurities. The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC).

The table below summarizes chromatographic methods used for analysis and purification.

| Technique | Application | Typical Stationary Phase | Typical Mobile Phase/Conditions | Purpose |

| Gas Chromatography (GC) | Purity Analysis | Capillary column (e.g., DB-5) | Temperature ramp | Quantify purity and volatile impurities. |

| HPLC | Purity & Product Profiling | C18 silica | Gradient of water/acetonitrile (B52724) | Separate and quantify products |

| Column Chromatography | Purification | Silica Gel | Hexane:Ethyl Acetate (e.g., 9:1) | Isolate product from reaction mixture. |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Silica Gel plates | Hexane:Ethyl Acetate | Quickly check reaction completion and spot products. |

Crystallographic Analysis of Derived Compounds

While this compound is a liquid at room temperature, many of its derivatives are solid crystalline materials. sigmaaldrich.com X-ray crystallography provides the definitive, unambiguous three-dimensional structure of these solid compounds. This analysis is crucial for confirming the outcome of a synthesis, especially when new or complex molecules are formed.

The analysis of single crystals of a derivative can reveal precise information about:

Molecular Conformation: The spatial arrangement of atoms and functional groups.

Bond Lengths and Angles: Confirming the connectivity and geometry.

Intermolecular Interactions: Identifying forces like hydrogen bonds or C-H···π interactions that dictate how molecules pack in the solid state. iucr.orgresearchgate.net

The table below outlines the type of data obtained from a crystallographic study of a hypothetical solid derivative of this compound.

| Parameter | Information Provided | Significance |

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit | Fundamental property of the crystalline solid |

| Space Group | Symmetry elements within the crystal | Describes the inherent symmetry of the molecular packing |

| Atomic Coordinates | Precise 3D position of every atom | Defines the exact molecular structure and conformation |

| Bond Lengths/Angles | Geometric details of covalent bonds | Confirms chemical structure and identifies any structural strain |

| Intermolecular Contacts | Non-covalent interactions (e.g., H-bonds, van der Waals) | Explains crystal packing, influences physical properties (e.g., melting point, solubility). iucr.org |

Emerging Research Directions and Future Outlook for 1 Bromomethyl 4 Ethylbenzene Chemistry

Sustainable Synthesis and Green Chemistry Innovations

The chemical industry's shift towards sustainability has profound implications for the synthesis of foundational molecules like 1-(Bromomethyl)-4-ethylbenzene. Green chemistry principles are increasingly being integrated into synthetic route design to minimize environmental impact and enhance safety. researchfloor.org

Key Green Chemistry Principles Applied to Synthesis:

| Principle | Application to this compound Synthesis |

| Waste Prevention | Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus reducing byproducts. researchfloor.org |

| Atom Economy | Favoring addition reactions over substitution or elimination reactions to ensure a higher percentage of reactant atoms are part of the desired product. researchfloor.org |

| Use of Renewable Feedstocks | Exploring bio-based sources for the ethylbenzene (B125841) moiety or developing routes that utilize renewable starting materials. researchfloor.orgscribd.com |

| Catalysis | Employing catalytic reagents in small amounts over stoichiometric ones to minimize waste and often enable milder reaction conditions. scribd.com |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids, or moving towards solvent-free reactions. researchfloor.org |

| Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure, potentially utilizing alternative energy sources like light (photochemistry) or sound (sonochemistry). researchfloor.org |

A significant area of innovation lies in the method of bromination. Traditional free-radical bromination of ethylbenzene often requires initiators and conditions that can lead to multiple byproducts. Research into greener alternatives is a key focus. For instance, the use of light as a "reagent" to initiate bromination reactions is a promising avenue. A patented green synthesis method for similar bromomethyl biphenyl (B1667301) compounds utilizes natural sunlight as an initiation source, eliminating the need for chemical initiators, which reduces cost and improves environmental safety. google.com This approach boasts high reaction selectivity (92-95%) and conversion rates (87-92%), making it suitable for industrial application. google.com Adapting such photochemical methods for the specific synthesis of this compound from 4-ethyltoluene (B166476) represents a significant step towards a more sustainable production process.

Exploration of Novel Catalytic Systems

Catalysis is at the heart of modern, efficient chemical synthesis. For this compound, the development of novel catalytic systems is crucial for controlling reaction selectivity, improving yields, and enabling new transformations.

One area of exploration is the use of shape-selective catalysts, such as zeolites, for the bromination of the aromatic ring. Zeolites can offer high selectivity for the para-position, which is desirable in many syntheses. researchgate.net Research has shown that using zeolites like NaY for the bromination of moderately active aromatic compounds can result in high yields of the para-bromo product. researchgate.net These catalysts have the added green benefit of being easily regenerated and reused. researchgate.net

For reactions involving the benzylic bromide group, phase-transfer catalysts (PTCs) are being investigated to facilitate reactions between reactants in immiscible phases (e.g., an aqueous and an organic phase). This can enhance reaction rates and eliminate the need for harsh, anhydrous conditions or expensive polar aprotic solvents. Research into multi-site PTCs has demonstrated their potential to accelerate reactions like dichlorocarbene (B158193) addition, a principle that could be extended to nucleophilic substitution reactions involving this compound. researchgate.net

Furthermore, the application of metal-based nanocatalysts is a burgeoning field. For example, gold nanoparticles supported on zinc oxide have been shown to be effective catalysts for the oxidation of ethylbenzene. nih.gov While this specific study focused on oxidation, it highlights the potential for developing highly active and selective nanocatalyst systems for other transformations involving this compound, such as cross-coupling reactions. The development of novel transition metal catalyst systems is a general trend in organic chemistry aimed at discovering new reactions and improving existing ones. sorbonne-universite.fr

Emerging Catalytic Systems:

| Catalyst Type | Potential Application for this compound | Rationale / Advantage |

| Zeolites | Selective bromination of the aromatic ring. | High para-selectivity, reusability, environmentally friendly. researchgate.net |

| Phase-Transfer Catalysts (PTCs) | Nucleophilic substitution at the bromomethyl group. | Enhanced reaction rates, milder conditions, reduced need for hazardous solvents. researchgate.net |

| Metal Nanoparticles (e.g., Au, Pd) | Cross-coupling reactions (e.g., Suzuki, Heck), oxidation. | High catalytic activity, potential for high selectivity, green synthesis potential. nih.gov |

| Photocatalysts | Light-induced reactions, such as radical bromination. | Energy-efficient, can offer unique reactivity pathways, reduces need for chemical initiators. researchfloor.org |

Untapped Reactivity and Reaction Discovery

While this compound is primarily known for its utility in nucleophilic substitution and as a precursor for Grignard reagents, its full reactive potential is far from exhausted. The presence of both a reactive benzylic halide and a modifiable aromatic ring offers a rich playground for reaction discovery.

Future research will likely focus on leveraging this dual functionality. For instance, developing one-pot reactions where both the benzylic position and the aromatic ring are functionalized in a controlled, sequential manner would be a significant advance in synthetic efficiency.

Another area of interest is the use of this compound in more complex, multi-component reactions. Its structure makes it an ideal candidate for incorporation into larger molecules, serving as a key building block in the synthesis of pharmaceuticals and agrochemicals. smolecule.comsolubilityofthings.com

The exploration of its reactivity under novel catalytic systems is also a promising frontier. For example, transition-metal catalyzed cross-coupling reactions that go beyond standard Suzuki or Heck couplings could unlock new synthetic pathways. The development of C-H activation methods on the ethyl group or the aromatic ring in the presence of the bromomethyl functionality would represent a significant breakthrough, allowing for late-stage functionalization and the rapid generation of molecular diversity.

Interdisciplinary Applications in Chemical Biology and Material Science

The unique properties of this compound make it a valuable tool in fields beyond traditional organic synthesis, particularly in the interdisciplinary areas of chemical biology and material science.

In Material Science: The compound serves as a versatile monomer or intermediate in the synthesis of advanced materials. smolecule.com The aromatic ring provides rigidity and potential for π-π stacking interactions, while the reactive bromomethyl group is a convenient handle for polymerization or for grafting onto surfaces.

Polymer Synthesis: It can be used to synthesize specialty polymers with tailored properties, such as thermal stability or specific electronic and optical characteristics. smolecule.com

Functional Materials: Its derivatives could be incorporated into liquid crystals or used in the development of organic light-emitting diodes (OLEDs). ambeed.com

Surface Modification: The bromomethyl group can be used to chemically anchor molecules to surfaces, creating functionalized materials for applications in catalysis, sensing, or chromatography.

In Chemical Biology: Chemical biology utilizes small molecules to probe and manipulate biological systems. pressbooks.pubpressbooks.pub this compound can serve as a scaffold or precursor for the synthesis of such molecular probes or potential therapeutic agents.

Drug Discovery: It is a building block in the synthesis of more complex, biologically active molecules. smolecule.comambeed.com Its structure can be found within larger compounds designed to interact with specific biological targets like enzymes or receptors.

Chemical Probes: The bromomethyl group allows for the covalent attachment of this molecular fragment to biomolecules, which can be useful for activity-based protein profiling or for creating targeted drug delivery systems. The ethylphenyl moiety can be designed to fit into hydrophobic pockets of proteins.

Bioconjugation: It can be used as a linker to connect different molecules, for example, to attach a fluorescent dye to a protein or to link a drug molecule to a targeting ligand.

The future of this compound chemistry is bright, with significant opportunities for innovation in how it is synthesized and utilized. A focus on green chemistry, coupled with the exploration of novel catalytic methods, will lead to more sustainable and efficient processes. Concurrently, delving into its untapped reactivity and expanding its application in high-impact interdisciplinary fields will ensure its continued relevance and importance in the broader scientific landscape.

常见问题

Q. What are the primary synthetic routes for 1-(Bromomethyl)-4-ethylbenzene, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via bromination of 4-ethyltoluene using reagents like N-bromosuccinimide (NBS) under radical initiation or via electrophilic aromatic substitution with bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeBr₃). For regioselective bromination at the methyl group, radical initiators (e.g., AIBN) in CCl₄ at 80–100°C are preferred . Optimization involves monitoring reaction kinetics, adjusting solvent polarity, and controlling stoichiometry to minimize di-brominated byproducts. Post-synthesis purification typically employs column chromatography or recrystallization using ethanol/water mixtures .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the bromomethyl (-CH₂Br) and ethyl (-C₂H₅) substituents. The bromomethyl group shows a triplet near δ 4.3–4.5 ppm (¹H) and δ 30–35 ppm (¹³C) .

- GC-MS : To verify purity and molecular ion peaks (e.g., m/z 198/200 for [M]⁺ with Br isotope patterns).

- Elemental Analysis : Validate C, H, and Br percentages .

Q. What are the recommended safety protocols for handling and storing this compound?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid contact with oxidizing agents due to potential exothermic decomposition .